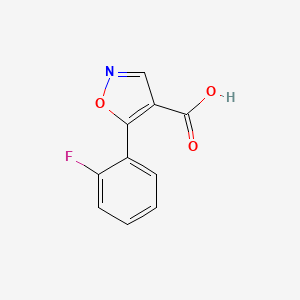

5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of the compound exhibits characteristic absorptions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.30–8.50 (1H, s, oxazole H-3).

- δ 7.40–7.70 (4H, m, fluorophenyl protons).

- δ 13.10 (1H, s, carboxylic acid proton).

¹³C NMR (101 MHz, DMSO-d₆) :

Mass Spectrometry (MS)

- Molecular ion peak : m/z 207.03 [M]⁺.

- Fragment ions : m/z 160 (loss of COOH), m/z 122 (loss of C₆H₄F).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal the following electronic properties:

| Parameter | Value |

|---|---|

| HOMO-LUMO energy gap | 4.8–5.2 eV |

| Carboxylic acid O–H bond length | 0.97 Å |

| Fluorine Mulliken charge | −0.24 e |

The HOMO is localized on the oxazole ring and fluorophenyl group, while the LUMO resides on the carboxylic acid moiety, suggesting nucleophilic reactivity at the carbonyl carbon.

Natural Bond Orbital (NBO) Analysis

NBO data indicate strong hyperconjugation between the oxazole ring’s lone pairs and σ* orbitals of adjacent C–F and C=O bonds, stabilizing the molecular structure.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGWUDJUJQNWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628516 | |

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887408-23-3 | |

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Isoxazole Ring Formation

The most common approach to synthesize 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid involves cyclization reactions starting from appropriately substituted precursors such as α-fluorophenyl-substituted β-ketoesters or α-fluorophenyl-substituted hydroxamic acids. The cyclization is typically promoted under acidic or basic conditions to form the isoxazole ring with the carboxylic acid group at position 4.

Lithiation and Electrophilic Substitution

Selective lithiation at the 5-position of the oxazole ring, followed by electrophilic substitution, is a key step in introducing the 2-fluorophenyl substituent. This method often uses organolithium reagents (e.g., n-butyllithium) at low temperatures to achieve regioselectivity. Protection of the 2-position (e.g., via triisopropylsilyl groups) can be employed to direct lithiation to the 5-position, preventing side reactions and ring degradation.

Halogenation and Cross-Coupling Reactions

Halogenated oxazole intermediates (e.g., 5-bromo-1,2-oxazole derivatives) serve as versatile precursors for Suzuki–Miyaura or other palladium-catalyzed cross-coupling reactions to introduce the 2-fluorophenyl group. This approach allows for the modular assembly of the target compound with high regioselectivity and functional group tolerance.

Carbodiimide-Mediated Coupling

In some related oxazole carboxylic acid syntheses, carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalytic 4-dimethylaminopyridine (DMAP) are used to activate carboxylic acid intermediates for amide bond formation or further functionalization, which can be adapted for oxazole carboxylic acid derivatives.

Detailed Preparation Methodology

Synthesis via Lithiation and Halogenation

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Protection of 2-position with triisopropylsilyl triflate (TIPSOTf) and base (n-BuLi) | Protects C-2 to direct lithiation | Not specified |

| 2 | Lithiation at C-5 with n-BuLi or LDA at -80 to -20 °C | Selective lithiation at C-5 | Not specified |

| 3 | Electrophilic halogenation with N-bromosuccinimide (NBS) or CBr4 | Introduction of bromine at C-5 | 40–88% (depending on substrate) |

| 4 | Deprotection of TIPS group | Restores free oxazole ring | Not specified |

This method provides 5-bromo-1,2-oxazole intermediates suitable for further cross-coupling.

Suzuki–Miyaura Cross-Coupling to Introduce 2-Fluorophenyl Group

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Bromo-1,2-oxazole derivative | Starting halogenated substrate | - |

| 2 | 2-Fluorophenylboronic acid, Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene or dioxane), reflux | Palladium-catalyzed cross-coupling to install 2-fluorophenyl substituent | Good to excellent yields (typically 70–90%) |

This step efficiently couples the fluorophenyl group at the 5-position of the oxazole ring.

Hydrolysis to Carboxylic Acid

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Ester intermediate (e.g., methyl or ethyl ester) | Precursor to acid | - |

| 2 | Alkaline hydrolysis (NaOH in THF/H2O) at 0 °C to room temperature | Converts ester to carboxylic acid | 85–92% |

This step converts the ester functionality at the 4-position to the carboxylic acid, completing the synthesis.

Alternative Synthetic Routes

Thermal Isomerization of 5-(2H-Azirin-2-yl)oxazoles

An atom-economical method involves thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to generate substituted oxazole derivatives. This approach, although more general for pyrrolo-oxazoles, may be adapted for isoxazole derivatives with appropriate substituents.

Direct Cyclization from Substituted Precursors

Direct cyclization of substituted hydroxamic acids or β-ketoesters with fluorophenyl substituents under acidic or basic catalysis can form the isoxazole ring with the carboxylic acid moiety. However, detailed protocols specific to the 2-fluorophenyl substitution are scarce in the literature.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Lithiation-Halogenation-Suzuki Coupling | Protection → Lithiation → Halogenation → Cross-coupling → Hydrolysis | High regioselectivity; modular synthesis | Requires low temperature and careful handling of organolithiums | 70–90 (coupling), 85–92 (hydrolysis) |

| Carbodiimide-Mediated Coupling | Activation of acid with EDC/DMAP → Coupling with amines or other nucleophiles | Mild conditions; useful for amide derivatives | Not directly for acid synthesis; more for derivatization | ~45% (amide formation) |

| Thermal Isomerization | Heating of azirine-oxazole precursors | Atom economical; fewer steps | Limited substrate scope; specialized precursors needed | Not specified |

Research Findings and Practical Notes

Protection of the oxazole ring at the 2-position is crucial for regioselective lithiation at the 5-position to avoid ring degradation and side reactions.

The use of palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura enables efficient introduction of the 2-fluorophenyl group with high functional group tolerance and good yields.

Hydrolysis of ester intermediates to the carboxylic acid is best performed under mild alkaline conditions (NaOH in THF/H2O) at low temperature to room temperature to maximize yield and minimize side reactions.

Carbodiimide coupling agents are more commonly used for derivatization of oxazole carboxylic acids rather than direct synthesis of the acid itself but can be part of multistep syntheses involving amide formation.

Safety considerations include handling of organolithium reagents under inert atmosphere and low temperature, as well as proper ventilation when using volatile solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid exhibits significant anti-inflammatory activity. It has been shown to modulate pathways involved in inflammation through various in vitro assays. For example:

- Study on Lipopolysaccharide-Induced Inflammation : In macrophages, the compound significantly reduced TNF-alpha production, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

-

In Vitro Assays : The compound induced apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and neuroblastoma (SH-SY5Y). The mechanism involves the activation of apoptotic pathways and modulation of key proteins like p53 and Bax/Bcl-2 ratios .

- IC50 Values : In MCF-7 cells, the IC50 value was approximately 10 µM, demonstrating potency compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity:

- In Vitro Studies : Effective inhibition against bacterial strains such as Staphylococcus aureus has been reported. The compound demonstrated moderate antibacterial activity against several Gram-positive and Gram-negative bacteria strains.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar oxazole derivatives is presented below:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | Oxazole derivative | Different position of fluorine affects reactivity |

| 5-(2-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | Oxazole derivative | Chlorine instead of fluorine; differing biological activity |

| 5-(Phenyl)-1,2-oxazole-4-carboxylic acid | Oxazole derivative | Lacks halogen; may exhibit different pharmacological profiles |

This table illustrates how variations in substituents can significantly influence biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Effects : This study assessed the anti-inflammatory properties against lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines.

- Anticancer Evaluation : Another investigation focused on the compound's anticancer effects against various cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells with an IC50 value demonstrating significant cytotoxicity .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The findings indicated effective inhibition of growth, particularly against Staphylococcus aureus biofilm formation.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with cellular processes, or binding to specific receptors .

Comparison with Similar Compounds

Substituent Position and Halogen Variations

Key Comparisons :

Physicochemical Implications :

- Electron-withdrawing effects : Fluorine at ortho (2-) position increases the acidity of the carboxylic acid group compared to meta or para substitutions .

Heterocycle Core Modifications

Oxazole vs. Thiazole vs. Oxadiazole :

| Compound Name | Heterocycle Type | Unique Properties | Biological Relevance | Reference |

|---|---|---|---|---|

| 5-(Oxan-4-yl)-1,3-thiazole-4-carboxylic acid | Thiazole (S instead of O) | Higher electron density due to sulfur; may enhance binding to metal-containing enzymes. | Potential antimicrobial applications. | |

| Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | Oxadiazole (additional N) | Improved metabolic stability; often used in agrochemicals. | Herbicidal or insecticidal activity. |

Key Insight : Replacement of oxygen with sulfur (thiazole) or nitrogen (oxadiazole) alters electronic properties and bioavailability. The 1,2-oxazole core in the target compound balances reactivity and metabolic stability .

Substituent Bulkiness and Functional Groups

Notable Trends:

Comparative Bioactivity Data :

Structural-Activity Relationships :

- Carboxylic acid group : Critical for ionic interactions with basic residues in enzyme active sites .

- Fluorine substitution : Enhances metabolic stability and target affinity due to reduced CYP450-mediated oxidation .

Biological Activity

5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fluorophenyl moiety attached to an oxazole ring, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit notable anticancer properties. In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.2 |

| HT-29 (Colon Cancer) | 6.1 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. It has shown efficacy in inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

| Assay | Result |

|---|---|

| COX-2 Inhibition | IC50 = 0.8 µM |

| TNF-α Inhibition | IC50 = 0.5 µM |

These findings indicate that the compound may be effective in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 32.0 |

The compound's ability to inhibit microbial growth suggests its potential application in treating infections .

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation markers .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Q & A

What synthetic routes are available for 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid?

Basic Question

A multi-step synthesis is typically employed, starting with the condensation of 2-fluorobenzaldehyde with a β-ketoester precursor (e.g., ethyl acetoacetate) to form an oxazole intermediate. Cyclization is achieved under acidic or catalytic conditions (e.g., using p-toluenesulfonic acid or Cu(I) catalysts in DMF at 80–100°C). Subsequent hydrolysis of the ester group under basic conditions (NaOH/EtOH, reflux) yields the carboxylic acid derivative. Purification via recrystallization (ethanol/water) or preparative HPLC ensures >95% purity. Key challenges include controlling regioselectivity during oxazole formation and minimizing side reactions from the electron-withdrawing fluorophenyl group .

How is the structure of this compound confirmed post-synthesis?

Basic Question

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm the fluorophenyl substitution pattern (e.g., aromatic splitting due to fluorine’s deshielding effect) and oxazole ring integrity.

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M–H]⁻ at m/z 236.03 for CHFNO).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for distinguishing between positional isomers (e.g., 4- vs. 5-carboxylic acid derivatives) .

What are the key physicochemical properties of this compound relevant to experimental design?

Basic Question

Critical properties include:

- Melting Point : ~182–185°C (similar to structurally related oxazole-carboxylic acids, though fluorophenyl groups may lower melting points due to reduced symmetry) .

- Solubility : Limited solubility in water (<1 mg/mL); dissolves in polar aprotic solvents (DMF, DMSO) or basic aqueous solutions (pH >10).

- Stability : Susceptible to photodegradation; store in amber vials under inert gas. Stability in DMSO-d for NMR should be confirmed within 48 hours .

How can computational methods predict the reactivity of the fluorophenyl substituent in further functionalization?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom, which activates the oxazole ring toward nucleophilic substitution at the 4-position. Frontier molecular orbital analysis (HOMO/LUMO gaps) predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with non-fluorinated analogs show reduced electron density at the oxazole C-5 position, influencing catalytic hydrogenation pathways .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Question

Discrepancies often arise from variations in assay conditions or compound purity:

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to confirm ≥97% purity. Residual solvents (e.g., DMF) can interfere with cell-based assays .

- Structural Reanalysis : Re-examine crystalline batches via X-ray to rule out polymorphic variations or hydrate formation, which alter bioactivity .

- Dose-Response Reproducibility : Test multiple concentrations across independent replicates, accounting for fluorophenyl’s lipophilicity (logP ≈ 2.1), which affects membrane permeability .

What strategies optimize catalytic efficiency in oxazole ring formation for this compound?

Advanced Question

Screen catalysts (e.g., CuI vs. Pd(OAc)) and ligands (e.g., Xantphos) under microwave-assisted conditions to accelerate cyclization. Kinetic studies (in situ IR monitoring) reveal that CuI in DMF at 120°C reduces reaction time from 24 h to 3 h with ≥85% yield. Solvent-free mechanochemical methods are emerging alternatives to reduce purification complexity .

How does the fluorophenyl group influence spectroscopic characterization compared to other substituents?

Advanced Question

The fluorine atom induces distinct F NMR signals (δ ≈ -110 ppm vs. CFCOH) and causes splitting in H NMR aromatic resonances (J ≈ 8–10 Hz). Comparative IR analysis shows a stronger C=O stretch (1720 cm⁻¹) due to fluorine’s electron-withdrawing effect, unlike methyl or chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.